

# Spectroscopic Profile of 1-Benzyl-4-bromopiperidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Benzyl-4-bromopiperidine

Cat. No.: B1343918

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-Benzyl-4-bromopiperidine** (CAS No: 301665-60-1). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related analogs. The information herein is intended to serve as a valuable reference for the characterization and quality control of **1-Benzyl-4-bromopiperidine** in a research and development setting.

## Chemical Structure and Properties

- IUPAC Name: **1-benzyl-4-bromopiperidine**
- Molecular Formula:  $C_{12}H_{16}BrN$
- Molecular Weight: 254.17 g/mol [\[1\]](#)
- CAS Number: 301665-60-1 [\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Benzyl-4-bromopiperidine**. These predictions

are derived from the known spectral data of analogous compounds, including 1-benzyl-4-chloropiperidine, 1-benzyl-4-hydroxypiperidine, and other related piperidine derivatives.

## <sup>1</sup>H NMR Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **1-Benzyl-4-bromopiperidine**

| Chemical Shift (δ)<br>ppm | Multiplicity | Integration | Assignment  |
|---------------------------|--------------|-------------|---|
| ~ 7.20 - 7.40             | m            | 5H          | Aromatic protons (C <sub>6</sub> H <sub>5</sub> ) |
| ~ 4.20 - 4.40             | m            | 1H          | H-4 (CH-Br)                                       |
| ~ 3.50                    | s            | 2H          | Benzyl protons (CH <sub>2</sub> )                 |
| ~ 2.80 - 3.00             | m            | 2H          | Piperidine protons (H-2e, H-6e)                   |
| ~ 2.10 - 2.30             | m            | 2H          | Piperidine protons (H-2a, H-6a)                   |
| ~ 1.90 - 2.10             | m            | 4H          | Piperidine protons (H-3, H-5)                     |

Predicted solvent: CDCl<sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **1-Benzyl-4-bromopiperidine**

| Chemical Shift ( $\delta$ ) ppm | Assignment                       |
|---------------------------------|----------------------------------|
| ~ 138                           | Quaternary aromatic carbon       |
| ~ 129                           | Aromatic carbons (CH)            |
| ~ 128                           | Aromatic carbons (CH)            |
| ~ 127                           | Aromatic carbons (CH)            |
| ~ 63                            | Benzyl carbon (CH <sub>2</sub> ) |
| ~ 53                            | Piperidine carbons (C-2, C-6)    |
| ~ 50                            | Piperidine carbon (C-4)          |
| ~ 35                            | Piperidine carbons (C-3, C-5)    |

Predicted solvent: CDCl<sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Benzyl-4-bromopiperidine**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                        |
|--------------------------------|-----------|-----------------------------------|
| ~ 3050 - 3080                  | Medium    | Aromatic C-H stretch              |
| ~ 2900 - 2950                  | Medium    | Aliphatic C-H stretch             |
| ~ 2800 - 2850                  | Medium    | Aliphatic C-H stretch             |
| ~ 1600, 1490, 1450             | Medium    | Aromatic C=C skeletal vibrations  |
| ~ 1100 - 1150                  | Strong    | C-N stretch                       |
| ~ 700 - 750                    | Strong    | Monosubstituted benzene C-H bend  |
| ~ 690                          | Strong    | Monosubstituted benzene ring bend |
| ~ 500 - 600                    | Medium    | C-Br stretch                      |

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **1-Benzyl-4-bromopiperidine**

| m/z     | Relative Intensity | Assignment  |
|---------|--------------------|---|
| 253/255 | High               | [M] <sup>+</sup> isotopic pair for Br                         |
| 174     | Medium             | [M - Br] <sup>+</sup>   |
| 91      | Very High          | [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion) |

Predicted ionization method: Electron Ionization (EI)

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **1-Benzyl-4-bromopiperidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Benzyl-4-bromopiperidine** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE series).
- <sup>1</sup>H NMR Acquisition:
  - Acquire spectra at room temperature.
  - Use a standard pulse program for proton NMR.
  - Set a spectral width of approximately 16 ppm.
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:

- Acquire spectra at room temperature.
- Use a proton-decoupled pulse program.
- Set a spectral width of approximately 220 ppm.
- A longer acquisition time will be necessary compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the  $^1\text{H}$  NMR spectrum to the residual solvent peak of  $\text{CDCl}_3$  at 7.26 ppm and the  $^{13}\text{C}$  NMR spectrum to the  $\text{CDCl}_3$  peak at 77.16 ppm.

## Infrared (IR) Spectroscopy

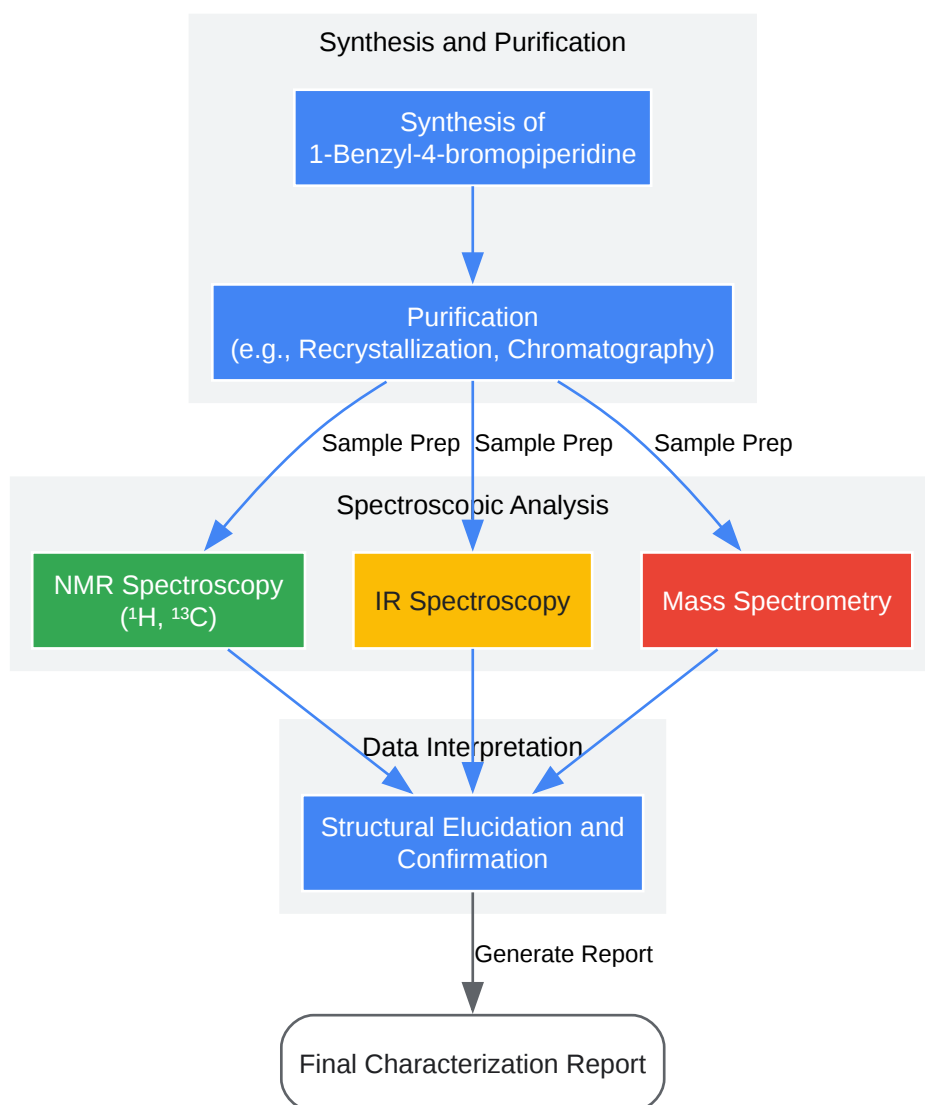
- Sample Preparation:
  - KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
  - Thin Film Method: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
  - Place the sample in the spectrometer and record the spectrum.
  - Typically, spectra are collected in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as an Electron Ionization (EI) source for a GC-MS system or an Electrospray Ionization (ESI) source for an LC-MS system.
- Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  50-500).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (approximately 1:1 ratio for  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) should be a key diagnostic feature.

## Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **1-Benzyl-4-bromopiperidine**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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## References

- 1. 1-Benzyl-4-bromopiperidine 95.00% | CAS: 301665-60-1 | AChemBlock [achemblock.com]

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